Technical Guide: Therapeutic Potential of the Pyrrolo[2,3-c]pyridazine Scaffold
Technical Guide: Therapeutic Potential of the Pyrrolo[2,3-c]pyridazine Scaffold
The pyrrolo[2,3-c]pyridazine scaffold represents a sophisticated "nitrogen walk" from the more common indole and 7-azaindole (pyrrolo[2,3-b]pyridine) frameworks. While less ubiquitous than its isomer pyrrolo[2,3-d]pyrimidine (the 7-deazapurine core found in drugs like Tofacitinib), the [2,3-c] isomer offers a distinct electronic profile and vector orientation for substituents, making it a valuable tool for scaffold hopping, intellectual property diversification, and fine-tuning metabolic stability.
This guide explores the therapeutic utility, chemical synthesis, and biological characterization of this specific heterocycle.[1][2]
Executive Summary: The "Nitrogen Walk" Strategy
In modern drug discovery, the pyrrolo[2,3-c]pyridazine scaffold is primarily utilized as a bioisostere to modulate the physicochemical properties of kinase inhibitors. By introducing a second nitrogen into the six-membered ring of a 7-azaindole core, researchers can:
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Alter Basicity (pKa): The pyridazine ring lowers the pKa relative to pyridine, affecting solubility and permeability.
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Modify H-Bonding: The adjacent nitrogens provide unique hydrogen bond acceptor motifs that differ spatially from pyrimidines or pyridines.
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Bypass IP Crowding: It serves as a novel chemotype in crowded kinase intellectual property spaces (e.g., JAK, ATR, HPK1).
Chemical Architecture & SAR Implications
The 7H-pyrrolo[2,3-c]pyridazine core consists of a pyrrole ring fused to a pyridazine ring. Unlike the [2,3-d] isomer (which mimics the purine hinge-binding motif), the [2,3-c] isomer presents a different electronic face to the binding pocket.
Structural Comparison
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Indole: Lipophilic, metabolic liability at C3.
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7-Azaindole (Pyrrolo[2,3-b]pyridine): Improved solubility, common kinase hinge binder (N1 donor, N7 acceptor).
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Pyrrolo[2,3-c]pyridazine: increased polarity; the N2 nitrogen in the pyridazine ring creates a repulsive electrostatic field in certain pockets (e.g., AAK1), which can be exploited to achieve selectivity against off-targets or, conversely, to target pockets with specific water networks.
Therapeutic Applications & Case Studies
A. Antiviral & Neuropathic Targets (AAK1 Inhibition)
Adaptor protein-2 associated kinase 1 (AAK1) is a target for neuropathic pain and viral entry (e.g., Dengue, Ebola).
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Mechanism: AAK1 inhibitors disrupt viral endocytosis.
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Scaffold Performance: In a comparative study, shifting from a 7-azaindole to a pyrrolo[2,3-c]pyridazine core resulted in a 1000-fold loss of affinity for AAK1 (IC50 shift from 4 nM to >4000 nM).
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Why this matters: This "negative" result is crucial for selectivity design . The loss of potency was attributed to electrostatic repulsion between the N2 lone pair of the pyridazine and the carbonyl oxygen of Cys129 in the AAK1 hinge region. This suggests the [2,3-c] scaffold is ideal for avoiding AAK1 inhibition when designing selective inhibitors for other kinases (e.g., JAK or HPK1) where that specific clash does not exist.
B. Oncology (HPK1 and ATR Kinase)
Recent patent disclosures identify the scaffold in inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.
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Role: Blocking HPK1 enhances anti-tumor immunity.
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Advantage: The pyrrolo[2,3-c]pyridazine core provides a distinct vector for solubilizing groups (e.g., piperazines) at the C3 position, which projects into the solvent-exposed region of the kinase pocket, improving oral bioavailability compared to more planar analogs.
C. Quantitative Data Summary
| Target | Scaffold Variant | Activity (IC50/Ki) | Key Insight |
| AAK1 | 7-Azaindole | 4 nM | Potent hinge binder. |
| AAK1 | Pyrrolo[2,3-c]pyridazine | >1000 nM | Selectivity Filter: Electrostatic repulsion at hinge.[3] |
| HPK1 | Pyrrolo[2,3-c]pyridazine deriv. | <100 nM (Patent) | Effective core for T-cell activation modulators. |
| JAK3 | Pyrrolo[1,2-b]pyridazine* | <10 nM | Note: Isomeric scaffold, often confused but distinct. |
Experimental Protocols
Protocol A: Synthesis of 7H-Pyrrolo[2,3-c]pyridazine
Source: Adapted from Verdonck et al. (2025) and "Practical Toolkit" methodologies.
Objective: Synthesize the core scaffold via a Sonogashira coupling/cyclization sequence.
Reagents:
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4-bromo-6-chloropyridazin-3-amine[3]
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Trimethylsilylacetylene (TMS-acetylene)
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Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst)
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Triethylamine (Et3N), THF
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Potassium tert-butoxide (KOtBu)[3]
Step-by-Step Workflow:
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Sonogashira Coupling:
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Dissolve 4-bromo-6-chloropyridazin-3-amine (1.0 eq) in anhydrous THF.
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Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and Et3N (3.0 eq).
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Add TMS-acetylene (1.2 eq) dropwise under N2 atmosphere.
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Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.
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Checkpoint: Formation of the intermediate alkyne.
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Cyclization (The "Nitrogen Walk" Step):
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Dissolve the crude alkyne intermediate in NMP or THF.
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Add KOtBu (2.0 eq) to trigger desilylation and intramolecular cyclization.
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Note: The amino group at position 3 attacks the alkyne to form the pyrrole ring.
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Stir at 80°C for 2 hours.
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Purification:
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Quench with water, extract with EtOAc.[4]
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Purify via flash column chromatography (DCM/MeOH gradient).
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Yield: Expect 40–60% of 3-chloro-7H-pyrrolo[2,3-c]pyridazine.
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Protocol B: Kinase Selectivity Assay (FRET-based)
Objective: Validate the selectivity profile (e.g., AAK1 vs. JAK) of the synthesized scaffold.
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Preparation: Use a LanthaScreen™ Eu Kinase Binding Assay.
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Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.
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Antibody: Eu-labeled anti-tag antibody (specific to the kinase construct).
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Procedure:
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Dilute compound (3-chloro-7H-pyrrolo[2,3-c]pyridazine derivative) in DMSO (1% final).
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Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (varying conc.) for 60 min at RT.
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Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
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Data Analysis: Calculate IC50 based on the displacement of the tracer. A high IC50 (>1 µM) for AAK1 confirms the "electrostatic repulsion" hypothesis, validating the scaffold's utility for avoiding this target.
Future Outlook & Challenges
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Solubility: While better than indoles, the fused pyridazine system can still suffer from poor aqueous solubility if not substituted with polar groups (e.g., morpholine/piperazine) at the C3 position.
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Synthetic Accessibility: The Sonogashira route is robust, but C-H activation methods ("Direct Arylation") are an emerging area to simplify late-stage functionalization.
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Selectivity: The scaffold's primary value lies in its difference from the 7-azaindole ubiquity. It should be deployed when 7-azaindole leads suffer from off-target toxicity or IP blocks.
References
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Verdonck, S., et al. (2025). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. European Journal of Medicinal Chemistry. Link (Note: Describes the synthesis and the critical AAK1 repulsion finding).
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Ivonin, S. P., et al. (2025).[4][5][6] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. Link (Note: Detailed "nitrogen walk" synthesis strategies).
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Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Note: Comparative context for isomeric pyridazine scaffolds).
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Vertex Pharmaceuticals. (2019). Heterocyclic inhibitors of ATR kinase. WO2019014618A1. Link (Note: Patent disclosure of the scaffold in ATR inhibition).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 7H-Pyrrolo(2,3-c)pyridazine | C6H5N3 | CID 11513740 - PubChem [pubchem.ncbi.nlm.nih.gov]
